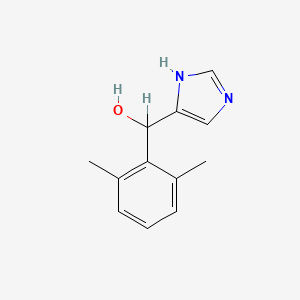

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Übersicht

Beschreibung

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is an organic compound with the molecular formula C12H14N2O. It is a solid substance that is typically white to light yellow in color. This compound is notable for its unique structure, which includes both a phenyl group and an imidazole ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol involves the reaction of 2,6-dimethylbenzoyl chloride with 1H-imidazole-4-carbaldehyde under basic conditions. The reaction typically proceeds as follows:

Reactants: 2,6-dimethylbenzoyl chloride and 1H-imidazole-4-carbaldehyde.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Solvent: A suitable solvent like ethanol or dimethyl sulfoxide is used.

Temperature: The reaction mixture is heated to a temperature range of 60-80°C.

Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)ketone.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol, also known as GF53477, is a chemical compound with applications primarily focused on scientific research . The compound is not intended for human use or sale to patients and is strictly for research purposes .

Chemical Properties

this compound has the Chemical Abstracts Service (CAS) number 78892-28-1 .

Preparation of Stock Solutions

The search results provide guidance on preparing stock solutions of the compound . The table below shows the recommended amounts of this compound to use to create solutions of varying molarities :

| 1 mg | 5 mg | 10 mg | |

|---|---|---|---|

| 1 mM | 4.9444 mL | 24.7219 mL | 49.4438 mL |

| 5 mM | 0.9889 mL | 4.9444 mL | 9.8888 mL |

| 10 mM | 0.4944 mL | 2.4722 mL | 4.9444 mL |

In Vivo Formulation

GlpBio provides an in vivo formulation calculator for this compound to assist researchers in preparing clear solutions for animal studies . The calculator requires users to input information such as the desired working concentration and the amount of the compound to be used . It then provides instructions for preparing a DMSO master liquid and the in vivo formulation using excipients such as PEG300, Tween 80, and corn oil .

Wirkmechanismus

The mechanism of action of (2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. Additionally, the phenyl group can participate in hydrophobic interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol

- (2,4-Dimethylphenyl)(1H-imidazol-4-yl)methanol

- (2,5-Dimethylphenyl)(1H-imidazol-4-yl)methanol

Uniqueness

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol is unique due to the specific positioning of the methyl groups on the phenyl ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other dimethylphenyl derivatives.

Biologische Aktivität

(2,6-Dimethylphenyl)(1H-imidazol-4-yl)methanol, also known as alpha-(2,6-dimethylphenyl)-1H-imidazole-4-methanol, is a compound with significant potential in medicinal chemistry. Its structural features contribute to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including anti-cancer properties, anti-inflammatory effects, and potential as an inhibitor of specific enzymes and receptors.

1. Anti-Cancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a structure-activity relationship study showed that derivatives of imidazole compounds can selectively inhibit bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression.

| Compound | IC50 (μM) | Target |

|---|---|---|

| UMN627 | 0.092 | BRD4 D1 |

| JQ1 | <0.092 | BRD4 D1 |

This table illustrates the potency of related compounds in inhibiting BRD4, highlighting the potential of imidazole derivatives in cancer therapy .

2. Enzyme Inhibition

The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways. For example, it may interact with ATP-binding sites in kinases, which are critical for cell signaling and proliferation.

3. Anti-Inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on human leukemia cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis. The mechanism was attributed to the modulation of key signaling pathways associated with cell survival .

Case Study 2: Anti-inflammatory Activity

In a model of induced inflammation in mice, administration of this compound led to a marked reduction in edema and inflammatory markers compared to controls. This suggests its potential application in treating conditions like arthritis or other inflammatory disorders .

Eigenschaften

IUPAC Name |

(2,6-dimethylphenyl)-(1H-imidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-9(2)11(8)12(15)10-6-13-7-14-10/h3-7,12,15H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHDQYRNWAVERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=CN=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000119 | |

| Record name | (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78892-28-1 | |

| Record name | 1H-Imidazole-4-methanol, alpha-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078892281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Dimethylphenyl)(1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.